molecular formula C21H28N4O2S B215873 2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B215873
M. Wt: 400.5 g/mol
InChI Key: DDJGQQSLFPBJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MBP or MBP-102 and is a piperazine derivative.

Mechanism of Action

The exact mechanism of action of MBP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It also has affinity for the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
MBP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have antinociceptive effects in models of neuropathic pain. MBP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

MBP has several advantages for use in lab experiments. It is a relatively stable compound and can be synthesized easily. It has also been shown to have low toxicity in animal studies. However, MBP has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on MBP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Additionally, further studies are needed to understand the exact mechanism of action of MBP and how it interacts with different receptors in the brain. Finally, research is needed to optimize the synthesis and formulation of MBP for use in human clinical trials.

Synthesis Methods

The synthesis of MBP involves the reaction of 3-methoxyphenylpiperazine with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure MBP.

Scientific Research Applications

MBP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and schizophrenia.

properties

Product Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H28N4O2S/c1-15-6-7-18-19(12-15)28-21(22-18)23-20(26)14-24-8-10-25(11-9-24)16-4-3-5-17(13-16)27-2/h3-5,13,15H,6-12,14H2,1-2H3,(H,22,23,26)

InChI Key

DDJGQQSLFPBJAP-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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